molecular formula C19H36O2 B12671031 8-Hexadecyne, 1,1-dimethoxy-14-methyl- CAS No. 71566-66-0

8-Hexadecyne, 1,1-dimethoxy-14-methyl-

Cat. No.: B12671031
CAS No.: 71566-66-0
M. Wt: 296.5 g/mol
InChI Key: CHUDCFHFRGFLQT-GOSISDBHSA-N
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Description

8-Hexadecyne, 1,1-dimethoxy-14-methyl- is an organic compound with the molecular formula C19H36O2. It is a derivative of hexadecyne, characterized by the presence of two methoxy groups and a methyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- typically involves the alkylation of a suitable precursor with a methoxy-containing reagent. One common method is the reaction of 8-hexadecyne with dimethyl sulfate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-Hexadecyne, 1,1-dimethoxy-14-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium iodide in acetone can replace the methoxy groups with iodide ions.

Scientific Research Applications

8-Hexadecyne, 1,1-dimethoxy-14-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

8-Hexadecyne, 1,1-dimethoxy-14-methyl- can be compared with other similar compounds such as:

    8-Hexadecyne: Lacks the methoxy and methyl groups, resulting in different reactivity and applications.

    1,1-Dimethoxy-8-hexadecyne: Similar structure but without the methyl group, affecting its chemical properties and uses.

    14-Methyl-8-hexadecyne:

The uniqueness of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- lies in its combination of methoxy and methyl groups, which confer specific reactivity and potential for diverse applications.

Properties

CAS No.

71566-66-0

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

(14R)-1,1-dimethoxy-14-methylhexadec-8-yne

InChI

InChI=1S/C19H36O2/c1-5-18(2)16-14-12-10-8-6-7-9-11-13-15-17-19(20-3)21-4/h18-19H,5,7,9-17H2,1-4H3/t18-/m1/s1

InChI Key

CHUDCFHFRGFLQT-GOSISDBHSA-N

Isomeric SMILES

CC[C@@H](C)CCCCC#CCCCCCCC(OC)OC

Canonical SMILES

CCC(C)CCCCC#CCCCCCCC(OC)OC

Origin of Product

United States

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